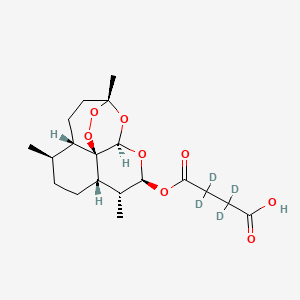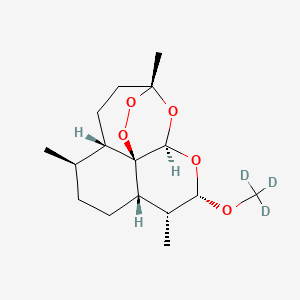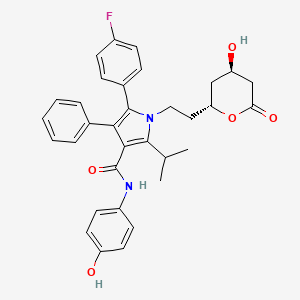
(±)-Fluoxetine-d5 Oxalate (phenyl-d5)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(±)-Fluoxetine-d5 Oxalate (phenyl-d5) is a deuterated form of fluoxetine, a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. The deuterium labeling at the phenyl ring enhances the compound’s stability and allows for detailed pharmacokinetic and metabolic studies. This compound is particularly valuable in research settings for tracing and studying the behavior of fluoxetine in biological systems.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (±)-Fluoxetine-d5 Oxalate (phenyl-d5) typically involves the following steps:
Deuteration of Benzene: The phenyl ring is deuterated using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Formation of Fluoxetine Intermediate: The deuterated benzene is then reacted with appropriate reagents to form the fluoxetine intermediate. This involves a series of steps including alkylation, reduction, and cyclization.
Oxalate Salt Formation: The final step involves the formation of the oxalate salt by reacting the fluoxetine intermediate with oxalic acid.
Industrial Production Methods: Industrial production of (±)-Fluoxetine-d5 Oxalate (phenyl-d5) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Types of Reactions:
Oxidation: (±)-Fluoxetine-d5 Oxalate (phenyl-d5) can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the deuterated phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products:
Oxidation: Formation of fluoxetine derivatives with oxidized functional groups
Reduction: Formation of reduced fluoxetine derivatives
Substitution: Formation of substituted fluoxetine derivatives with different functional groups
科学研究应用
(±)-Fluoxetine-d5 Oxalate (phenyl-d5) is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of fluoxetine.
Biology: Employed in metabolic studies to understand the behavior of fluoxetine in biological systems.
Medicine: Utilized in pharmacokinetic studies to trace the distribution and metabolism of fluoxetine in the body.
Industry: Applied in the development of new antidepressant formulations and in quality control processes.
作用机制
The mechanism of action of (±)-Fluoxetine-d5 Oxalate (phenyl-d5) is similar to that of fluoxetine. It inhibits the reuptake of serotonin (5-HT) in the brain, leading to increased levels of serotonin in the synaptic cleft. This enhances serotonergic neurotransmission and contributes to its antidepressant effects. The deuterium labeling does not significantly alter the mechanism but allows for more precise tracking in studies.
相似化合物的比较
(±)-Fluoxetine: The non-deuterated form of the compound.
(±)-Norfluoxetine: The active metabolite of fluoxetine.
(±)-Paroxetine: Another SSRI with a similar mechanism of action.
Uniqueness: (±)-Fluoxetine-d5 Oxalate (phenyl-d5) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it particularly valuable in research settings compared to its non-deuterated counterparts.
属性
CAS 编号 |
1219804-82-6 |
|---|---|
分子式 |
C19H20F3NO5 |
分子量 |
404.4 g/mol |
IUPAC 名称 |
N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid |
InChI |
InChI=1S/C17H18F3NO.C2H2O4/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;3-1(4)2(5)6/h2-10,16,21H,11-12H2,1H3;(H,3,4)(H,5,6)/i2D,3D,4D,5D,6D; |
InChI 键 |
CKOSCBUBUNGPOY-CERKJNTMSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCNC)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H].C(=O)(C(=O)O)O |
规范 SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O |
纯度 |
95% by HPLC; 98% atom D |
相关CAS编号 |
114414-02-7 (unlabelled) 1173020-43-3 (hydrocholoride) |
同义词 |
N-Methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine Oxalate |
标签 |
Fluoxetine Impurities |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


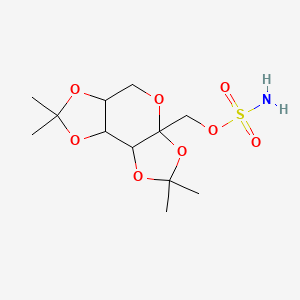
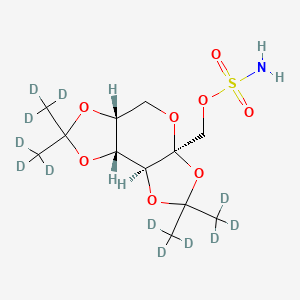
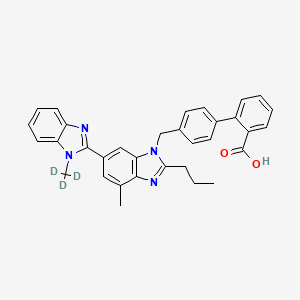
![2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose](/img/structure/B602565.png)
![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)
![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)
